2-Methylhexyl acrylate
CAS No.: 45019-22-5
Cat. No.: VC16967915
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 45019-22-5 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 2-methylhexyl prop-2-enoate |
| Standard InChI | InChI=1S/C10H18O2/c1-4-6-7-9(3)8-12-10(11)5-2/h5,9H,2,4,6-8H2,1,3H3 |
| Standard InChI Key | LWZNQGJGMBRAII-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C)COC(=O)C=C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name: 2-methylhexyl prop-2-enoate .
Synonyms: 2-Methylhexyl acrylate, 2-Propenoic acid 2-methylhexyl ester, EINECS 256-179-2 .
CAS Registry Number: 45019-22-5 .
Molecular Formula: with a molecular weight of 170.25 g/mol .
SMILES Notation: , representing a branched hexyl chain esterified with acrylic acid .
3D Conformation: The compound adopts a flexible structure due to the unsaturated acrylate group and branched alkyl chain, favoring conformations that minimize steric hindrance .
Physicochemical Properties
Key computed and inferred properties are summarized below:
Experimental data on boiling point, melting point, and density are absent in the reviewed literature. The compound’s moderate hydrophobicity suggests limited water solubility, aligning with trends observed in alkyl acrylates .
Synthesis and Production Pathways
While no direct synthesis methods for 2-methylhexyl acrylate are detailed in the provided sources, its production likely follows conventional acrylate esterification protocols. A plausible route involves:
-
Esterification: Reacting acrylic acid with 2-methylhexanol in the presence of an acid catalyst (e.g., sulfuric acid) .
-
Purification: Distillation or extraction to isolate the ester from unreacted precursors and byproducts .
Notably, the patent for 2-ethylhexyl acrylate synthesis highlights challenges in neutralizing acidic byproducts (e.g., alkyl hydrogensulfates) and minimizing saponification. Similar issues may arise in 2-methylhexyl acrylate production, necessitating precise pH control and stabilizers to prevent polymerization .
Research Gaps and Future Directions
Current literature on 2-methylhexyl acrylate is sparse, with critical gaps in:
-
Experimental Physicochemical Data: Melting/boiling points, solubility, and stability under storage conditions.
-
Toxicological Profiles: Acute and chronic exposure effects in biological systems.
-
Application-Specific Studies: Performance in polymer matrices compared to established acrylates like 2-ethylhexyl acrylate .
Addressing these gaps will require collaborative efforts between academic and industrial researchers to explore the compound’s full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume